N-benzylpyrido[4,3-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC14239256
Molecular Formula: C14H12N4
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N4 |
|---|---|
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | N-benzylpyrido[4,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C14H12N4/c1-2-4-11(5-3-1)8-16-14-12-9-15-7-6-13(12)17-10-18-14/h1-7,9-10H,8H2,(H,16,17,18) |
| Standard InChI Key | XZPCYVKAGQFORE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=NC=NC3=C2C=NC=C3 |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The IUPAC name for this compound is N-benzylpyrido[4,3-d]pyrimidin-4-amine . Alternative designations include CHEMBL54784, BDBM3587, and SCHEMBL6836414, as cataloged in PubChem and ChEMBL databases . The benzyl group attached to the pyrido-pyrimidine scaffold distinguishes it from simpler pyrimidine derivatives, conferring unique physicochemical and potential biological properties.
Molecular Formula and Weight
The molecular formula corresponds to a monoisotopic mass of 236.1066 g/mol. PubChem lists its exact mass as 236.27 g/mol, calculated using the 2021.10.14 PubChem release . The compound’s aromatic system contributes to its planar geometry, as evidenced by its SMILES string: C1=CC=C(C=C1)CNC2=NC=NC3=C2C=NC=C3 .
Table 1: Key Identifiers of N-Benzylpyrido[4,3-d]pyrimidin-4-amine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 236.27 g/mol | PubChem |
| InChI Key | XZPCYVKAGQFORE-UHFFFAOYSA-N | PubChem |
| ChEMBL ID | CHEMBL54784 | ChEMBL |
Synthesis and Structural Analogues
Synthetic Routes for Pyrido-Pyrimidine Derivatives
While no direct synthesis protocol for N-benzylpyrido[4,3-d]pyrimidin-4-amine is published in the provided sources, analogous compounds offer insights into plausible methodologies. For instance, 3c (N-(4-butylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) was synthesized via nucleophilic aromatic substitution using water as a solvent, achieving an 88% yield . Similarly, 3f (N-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) was prepared with an 87% yield under aqueous conditions . These reactions typically involve heating the pyrimidine core with substituted anilines, followed by purification via silica-gel chromatography .
Reaction Optimization
Key variables influencing synthesis efficiency include:
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Solvent Selection: Water promotes eco-friendly amination but may limit solubility for hydrophobic substrates .
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Temperature: Reactions are typically conducted at 80–100°C to accelerate kinetics .
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Substrate Reactivity: Electron-deficient pyrimidines enhance nucleophilic attack by amines .
Table 2: Yields and Conditions for Analogous Pyrimidine Amination
| Compound | Amine Component | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 3c | 4-Butylaniline | H₂O | 80°C | 88% | |
| 3f | 3-(Benzyloxy)aniline | H₂O | 80°C | 87% | |
| 3i | 4-Bromo-3-fluoroaniline | H₂O | 80°C | 91% |
Structural Characterization
Spectroscopic Data
Although specific NMR/IR data for N-benzylpyrido[4,3-d]pyrimidin-4-amine are unavailable, related compounds exhibit characteristic signals:
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¹H NMR: Aromatic protons resonate at δ 7.1–8.5 ppm, while the benzyl CH₂ group appears as a triplet near δ 4.5–5.0 ppm .
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¹³C NMR: Pyrimidine carbons are observed at δ 150–160 ppm, with benzyl carbons at δ 125–140 ppm .
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HRMS: Accurate mass measurements typically show <5 ppm error, as seen in 3i (Δ = 0.0005 Da) .
X-ray Crystallography
Physicochemical Properties
Solubility and Lipophilicity
The compound’s log P value (estimated via PubChem) is 2.98, indicating moderate lipophilicity suitable for transmembrane permeability . Aqueous solubility is likely limited due to the fused aromatic system, necessitating formulation with co-solvents for biological assays.
Stability
Pyrido-pyrimidines generally exhibit stability under ambient conditions but may degrade under strong acidic/basic environments. The benzyl group’s electron-donating effects could enhance oxidative stability compared to unsubstituted analogs.
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